3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be efficiently achieved in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For example, one derivative was found to have a melting point of 194–196°C .Scientific Research Applications
Synthesis and Structural Analysis
One study focused on the synthesis of structurally diverse small molecules including derivatives similar to 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, emphasizing the importance of combining biologically active molecules to create new compounds with potential medicinal applications. These compounds demonstrated notable antibacterial activity, highlighting their potential in developing new antimicrobial agents (Mohanty et al., 2015).
Another research effort investigated the crystal structures of amino-cycloalkanespiro-hydantoins , providing insights into their molecular arrangements and interactions. This study aids in understanding the structural foundations of similar spirocyclic compounds and their potential interactions in biological systems (Todorov et al., 2009).
Biological Activities and Applications
Research on nitrogen-containing spiro heterocycles via a catalyst-free synthesis method has been reported, showcasing the efficiency of producing such compounds. These synthesized spirocyclic compounds are of interest due to their high yields and short reaction times, indicating a promising approach for creating pharmacologically active substances (Aggarwal et al., 2014).
Characterization of Meldrum’s acid derivative , which shares a similar structural motif with this compound, through Raman and FT-IR spectroscopy along with DFT calculations, provides a deeper understanding of its structural and vibrational properties. This study is crucial for the development of compounds with tailored properties for specific applications (Toledo et al., 2015).
The exploration of the electrochemistry of diazaspiro[5.5]undecane diones in non-aqueous media contributes to the understanding of their redox behavior, which is relevant for designing compounds with specific electronic or catalytic properties (Abou-Elenien et al., 1991).
Mechanism of Action
Mode of Action
The mode of action of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds often interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as modulation of cell growth and death .
Pharmacokinetics
The ADME properties of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The specific molecular and cellular effects of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to have various effects, such as antimicrobial and anticancer activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
The 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione molecule is known to interact with a variety of enzymes, proteins, and other biomolecules . The thiadiazole ring in the compound is a bioisostere of pyrimidine and oxadiazole, which are key components of nucleic acids . This allows the compound to disrupt processes related to DNA replication .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It can inhibit the replication of both bacterial and cancer cells . Moreover, it has been reported to have good cell permeability, which contributes to its bioavailability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can interact strongly with biomolecules such as DNA and proteins . The compound’s ability to disrupt DNA replication processes suggests that it may act as an inhibitor of certain enzymes involved in these processes .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly defined from the current search results. Given its structural similarity to pyrimidine and oxadiazole, it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
3-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-10-16-17-13(22-10)15-8-9-11(18)20-14(21-12(9)19)6-4-3-5-7-14/h8H,2-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBLISFTOQOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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